molecular formula C9H11Cl2NO B2716684 3-Amino-3-(3,5-dichlorophenyl)propan-1-ol CAS No. 1251302-02-9

3-Amino-3-(3,5-dichlorophenyl)propan-1-ol

Cat. No.: B2716684
CAS No.: 1251302-02-9
M. Wt: 220.09
InChI Key: GDDRJIHKCNSDRF-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-dichlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.1 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-dichlorophenyl)propan-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3,5-dichlorophenyl)propan-1-ol is unique due to the specific positioning of the amino and hydroxyl groups along with the dichlorophenyl ring, which provides distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-3-(3,5-dichlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDRJIHKCNSDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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